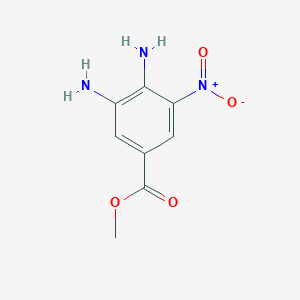
Ethyl-3-(4-(Benzyloxy)phenyl)-5-brom-4-cyan-1-methyl-1H-pyrrol-2-carboxylat
Übersicht
Beschreibung
Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (EBBC) is an organic compound belonging to the pyrrole family of compounds. It is an important intermediate in organic synthesis and has been used in the synthesis of a variety of compounds. It is also a versatile reagent for a wide range of reactions in organic synthesis. The most common application of EBBC is in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Krebsforschungsforschung
Die strukturelle Ähnlichkeit von Ethyl-3-(4-(Benzyloxy)phenyl)-5-brom-4-cyan-1-methyl-1H-pyrrol-2-carboxylat mit anderen Verbindungen mit Benzyloxyphenylgruppen deutet auf mögliche Anwendungen in der Krebsforschungsforschung hin. Verbindungen mit dieser Gruppe wurden auf ihre EGFR-Kinase-Hemm- und Antiproliferationsaktivitäten gegen verschiedene menschliche Krebszelllinien wie Brust-, Lungen-, Darm- und Gebärmutterhalskrebs untersucht .
Tubulin-Polymerisationshemmung
Ähnliche Verbindungen wurden entwickelt und synthetisiert, um die Tubulin-Polymerisation zu hemmen, ein vielversprechendes Ziel für Krebsmedikamente. Diese Verbindungen haben eine in-vitro-Zytotoxizität gegen Brust-, Gebärmutterhals- und Prostatakrebszelllinien gezeigt .
Benzimidazolsynthese
Die Struktur der Verbindung kann für die Synthese von Benzimidazolen nützlich sein, die für ihre Bioaktivität gegen Krebszelllinien bekannt sind. Die Wirkung von Substituentengruppen auf die Bioaktivität ist ein wichtiger Forschungsbereich .
EGFR-TK-Targeting-Agens
Verbindungen mit einer Benzyloxyphenylgruppe wurden verwendet, um Agenzien zu entwickeln und zu synthetisieren, die auf EGFR-TK (Epidermaler Wachstumsfaktorrezeptor-Tyrosinkinase) abzielen, was bei der Behandlung verschiedener Krebsarten von Bedeutung ist .
Eigenschaften
IUPAC Name |
ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQVFJACIVUSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



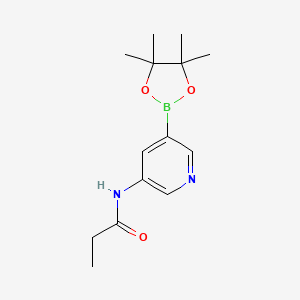
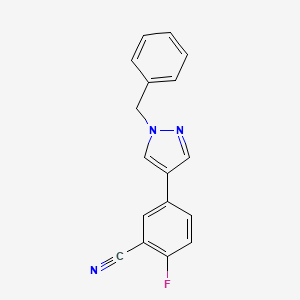
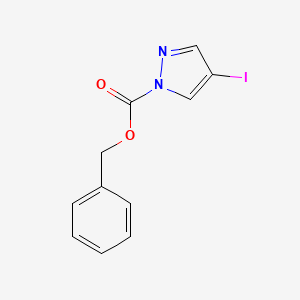
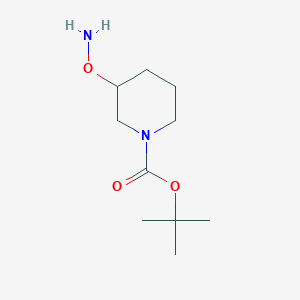
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
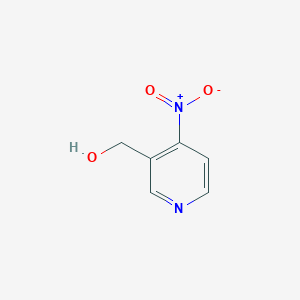
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
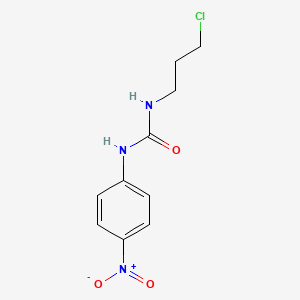

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
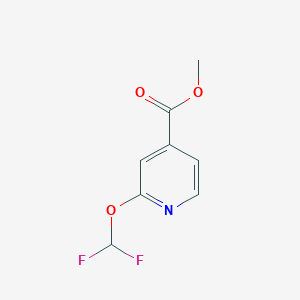
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
